



N-Methylpyrrolidone (NMP) in Agrochemical **Formulations: Applications and Protocols**

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Compound of Interest		
Compound Name:	N-Methylpyrrolidone	
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Introduction

N-Methylpyrrolidone (NMP), a highly polar, aprotic organic solvent, is a critical component in the agrochemical industry.[1][2][3][4] Its exceptional solvency, high boiling point, low volatility, and chemical stability make it an ideal choice for dissolving a wide range of active ingredients (Als) used in pesticides, including herbicides, insecticides, and fungicides.[1][4][5][6] NMP's role extends beyond a simple solvent; it acts as a formulation enhancer, improving the stability, efficacy, and safety of agrochemical products.[1][5] This document details the applications of NMP in various agrochemical formulations and provides standardized protocols for key experimental procedures relevant to formulation development.

Key Properties of NMP for Agrochemicals

NMP's utility in agrochemical formulations stems from several key physicochemical properties:

- High Solvency: NMP can dissolve a broad spectrum of organic and inorganic compounds, including complex and poorly soluble active ingredients.[3][5][6][7]
- Aprotic, Polar Nature: This characteristic allows it to solubilize a wide variety of substances without participating in proton-transfer reactions.[4][6]
- Low Volatility & High Boiling Point: These properties prevent the solvent from evaporating too quickly, ensuring the stability of the formulation during production, storage, and application. [1][4][5]



- High Chemical and Thermal Stability: NMP is resistant to hydrolysis and degradation under a
 wide range of conditions, which is crucial for maintaining product quality.[4][5][6]
- Water Miscibility: NMP is completely miscible with water, which is advantageous for creating stable emulsions when diluted in a spray tank.[4][6][8][9]
- Penetration Enhancement: NMP can help active ingredients penetrate plant tissues more effectively, increasing their bioavailability and overall efficacy.[1][5]

Applications in Agrochemical Formulations

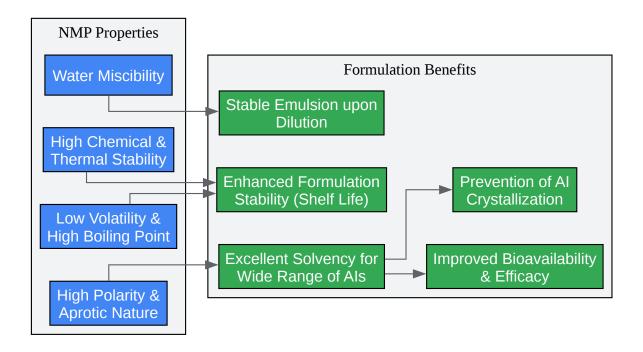
NMP is a versatile component used in several types of agrochemical formulations:

- Emulsifiable Concentrates (EC): ECs are one of the most common formulation types, consisting of an AI dissolved in a solvent system with emulsifiers.[10] When diluted with water, they form a stable emulsion. NMP is frequently used as a powerful polar co-solvent in ECs, especially for AIs that are difficult to dissolve in standard nonpolar solvents.[11][12] Its role is to ensure the AI remains in solution, even at low temperatures, preventing crystallization and ensuring a long shelf life.[2][5]
- Soluble Liquid Concentrates (SL): For Als that are soluble in water, NMP can act as a cosolvent to improve formulation stability and handling characteristics.
- Microemulsions (ME) and Water-Dispersible Concentrates: NMP is instrumental in developing advanced formulations like microemulsions.[5] These formulations offer improved delivery of the AI, can reduce environmental impact, and enhance product performance.[5]
- Suspension Concentrates (SC): While the AI is suspended rather than dissolved, NMP can be used in the liquid phase of SCs to prevent crystal growth and improve the overall stability of the suspension.

Logical Relationship of NMP Properties to Formulation Benefits

The inherent properties of NMP directly translate to significant advantages in agrochemical formulations.





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Caption: Relationship between NMP's properties and formulation benefits.

Data Presentation: Solubility and Usage

While precise concentrations are proprietary, the following tables provide an overview of active ingredients commonly formulated with NMP and general physical properties.

Table 1: Examples of Active Ingredients Formulated with **N-Methylpyrrolidone**



Active Ingredient	Туре	Common Formulation Type
Glyphosate	Herbicide	EC, SL
2,4-D	Herbicide	EC
Atrazine	Herbicide	EC, SC
Difenoconazole	Fungicide	EC
Tebuconazole	Fungicide	EC
Azoxystrobin	Fungicide	SC
Imidacloprid	Insecticide	SL, EC
Abamectin	Insecticide	EC
Chlorpyrifos	Insecticide	EC
Pendimethalin	Herbicide	EC

Source:[1][6]

Table 2: Key Physicochemical Properties of N-Methylpyrrolidone

Property	Value
Chemical Formula	C ₅ H ₉ NO
Molar Mass	99.133 g⋅mol ⁻¹
Boiling Point	202 to 204 °C
Melting Point	-24 °C
Density	1.028 g/cm ³
Flash Point	91 °C
Solubility in Water	Miscible

Source:[8]



Experimental Protocols

Detailed methodologies are crucial for developing and evaluating NMP-based agrochemical formulations.

Protocol 1: Preparation of an Emulsifiable Concentrate (EC) Formulation

Objective: To prepare a stable EC formulation of a technical-grade active ingredient using NMP as a co-solvent.

Materials:

- Active Ingredient (Technical Grade)
- N-Methylpyrrolidone (NMP)
- Aromatic solvent (e.g., Solvesso[™] 150)
- Anionic emulsifier (e.g., Calcium dodecylbenzenesulfonate)
- Non-ionic emulsifier (e.g., Ethoxylated castor oil)
- Glass beakers, magnetic stirrer and stir bars, weighing balance.

Methodology:

- Solubility Assessment: Determine the solubility of the active ingredient (AI) in NMP and the primary aromatic solvent separately to establish the required ratio.
- Solvent Blending: In a glass beaker, weigh and add the required amount of the aromatic solvent and NMP. Mix thoroughly using a magnetic stirrer.
- Active Ingredient Dissolution: Slowly add the weighed technical-grade AI to the solvent blend
 while continuously stirring. Continue stirring until the AI is completely dissolved. Gentle
 heating may be applied if necessary, but temperature should be monitored to prevent
 degradation.



- Emulsifier Addition: Add the calculated amounts of the anionic and non-ionic emulsifiers to the solution.
- Homogenization: Continue stirring the mixture for 30-60 minutes to ensure a homogenous solution.
- Quality Control: The resulting EC should be a clear, stable liquid. Perform initial quality tests such as appearance, pH, and density.[13]

Protocol 2: Accelerated Storage Stability Testing

Objective: To evaluate the physical and chemical stability of the NMP-based EC formulation under accelerated conditions to predict its shelf life.

Materials:

- Prepared EC formulation
- Sealed glass or appropriate plastic containers (e.g., HDPE)
- Temperature-controlled oven
- Analytical equipment for AI quantification (e.g., HPLC, GC)[14]
- Equipment for physical tests (e.g., viscometer, density meter)

Methodology:

- Sample Preparation: Fill the containers with the EC formulation, leaving minimal headspace, and seal them tightly.
- Initial Analysis (Time Zero): Before placing samples in the oven, perform a complete analysis
 of a control sample. This includes:
 - Appearance: Visual inspection for color, clarity, and phase separation.
 - Active Ingredient Content: Quantification via HPLC or GC.[15]
 - Physical Properties: pH, density, and viscosity.[13]



- Emulsion Stability: Test the emulsion performance upon dilution in water.
- Accelerated Storage: Place the samples in an oven maintained at a constant elevated temperature, typically 54 ± 2 °C, for 14 days (CIPAC Method MT 46.3). This condition simulates approximately two years of storage at ambient temperature.
- Post-Storage Analysis: After 14 days, remove the samples, allow them to cool to room temperature, and repeat the full analysis as performed at Time Zero.
- Data Evaluation: Compare the pre- and post-storage data. The formulation is considered stable if the active ingredient content does not decrease significantly (e.g., <5% change) and the physical properties remain within acceptable limits.

Protocol 3: Low-Temperature Stability (Cold Test)

Objective: To assess the stability of the formulation at low temperatures, specifically checking for crystallization of the active ingredient.

Materials:

- Prepared EC formulation
- Sealed, transparent containers
- Refrigerator or temperature-controlled bath

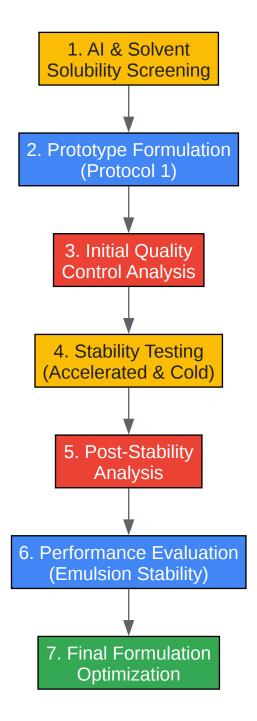
Methodology:

- Sample Preparation: Place the EC formulation in a transparent container.
- Storage: Store the sample at a low temperature, typically 0 ± 2 °C, for 7 days (CIPAC Method MT 39.3).[16]
- Observation: After the 7-day period, visually inspect the sample for any signs of crystallization, sedimentation, or phase separation.
- Evaluation: The formulation passes the test if it remains a clear, homogenous liquid with no crystal formation.



Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for developing and testing an NMP-based agrochemical formulation.



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Caption: Workflow for NMP-based agrochemical formulation development.



Regulatory Considerations

It is important to note that the use of NMP is subject to regulatory scrutiny in various regions due to its toxicological profile.[11][12][17] For instance, NMP is on the REACH "Substance of Very High Concern" (SVHC) list in Europe.[18] Therefore, while NMP offers significant formulation advantages, its use requires careful consideration of regulatory requirements and safety assessments.[2][17] The industry is also actively researching greener, bio-derived alternative solvents.[2][19]

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